Methyl 2-(1-Naphthyl)thiazole-4-carboxylate

Descripción

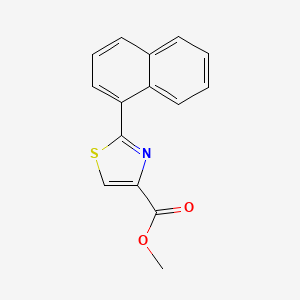

Methyl 2-(1-naphthyl)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a 1-naphthyl substituent at the 2-position and a methyl ester group at the 4-position of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Propiedades

Fórmula molecular |

C15H11NO2S |

|---|---|

Peso molecular |

269.3 g/mol |

Nombre IUPAC |

methyl 2-naphthalen-1-yl-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C15H11NO2S/c1-18-15(17)13-9-19-14(16-13)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 |

Clave InChI |

IDHNJWDAFZGPBL-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CSC(=N1)C2=CC=CC3=CC=CC=C32 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 1-naphthaldehyde under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and naphthalene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl 2-(1-Naphthyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Methyl 2-(1-Naphthyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparación Con Compuestos Similares

Key Observations :

Key Differences :

Key Findings :

- AVX420 demonstrates potent activity against hematological cancers, likely due to its cPLA2α inhibitory action and optimized alkyl chain .

- The 5-benzyl substituent in methyl 2-amino-5-benzylthiazole-4-carboxylate enhances antitubercular activity, achieving sub-micromolar MIC values .

- The absence of direct data on this compound necessitates extrapolation from analogs, suggesting its naphthyl group could improve target affinity in lipophilic environments (e.g., bacterial membranes or hydrophobic enzyme pockets) .

Electronic and Physicochemical Properties

Electronic properties are influenced by substituents:

- HOMO-LUMO Gap : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits a small HOMO-LUMO gap (4.19 eV) due to nitro-group conjugation, enhancing reactivity . The naphthyl group in the target compound may further reduce this gap via extended π-conjugation.

- Solubility : Methyl esters generally improve solubility over ethyl analogs, but bulky naphthyl groups may counteract this by increasing hydrophobicity .

- Hydrogen Bonding: Amino or hydrazine substituents (e.g., in ) facilitate hydrogen bonding, whereas naphthyl groups rely on van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.